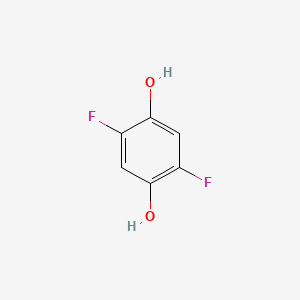

2,5-Difluorobenzene-1,4-diol

Description

Contextualization within the Field of Fluorinated Aromatic Diols

Fluorinated aromatic diols represent a significant class of compounds in organic chemistry. The introduction of fluorine atoms into an aromatic diol backbone, such as that of hydroquinone (B1673460) or catechol, dramatically alters the molecule's electronic properties, acidity, hydrogen-bonding capabilities, and intermolecular interactions. frontiersin.orgnsf.gov This modification is not trivial; the strong electron-withdrawing nature of fluorine typically increases the acidity of the hydroxyl protons compared to their non-fluorinated counterparts. nsf.gov

These compounds are of particular interest as monomers for creating high-performance polymers. rsc.org For instance, fluorinated diols are used in the synthesis of fluorinated polyurethanes and polyesters, imparting enhanced thermal stability, chemical resistance, and specific optical properties to the resulting materials. rsc.orgresearchgate.net The unique stereochemistry and rigidity of the aromatic ring, combined with the polarity of the C-F bonds, make these diols valuable precursors for materials with tailored characteristics. nsf.gov

Significance and Research Imperatives for 2,5-Difluorobenzene-1,4-diol

The significance of this compound lies in its role as a versatile intermediate for synthesizing more complex and high-value molecules. Its bifunctional nature, with two hydroxyl groups and two reactive C-F bonds, allows for a wide range of chemical transformations. The primary research imperatives for this compound are concentrated in materials science and medicinal chemistry.

In materials science, fluorinated benzenes are crucial components in the formulation of liquid crystal displays. wipo.intgoogle.com The introduction of lateral fluorine atoms, as seen in this compound, can influence the dielectric anisotropy and other mesogenic properties of liquid crystal mixtures. wipo.intchemrxiv.org This makes the compound a valuable building block for designing new liquid crystal materials with specific performance characteristics. google.com

In the pharmaceutical and agrochemical sectors, the compound serves as a precursor for creating fluorinated analogues of biologically active molecules. myskinrecipes.com Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. rsc.org this compound provides a scaffold for constructing novel enzyme inhibitors or receptor modulators. myskinrecipes.com

Historical Trajectories and Milestones in the Study of Related Halogenated Hydroquinones

The study of this compound is built upon a long history of research into its parent compound, hydroquinone, and other halogenated derivatives.

1820: Hydroquinone (or quinol) was first isolated by French chemists Pelletier and Caventou through the dry distillation of quinic acid. researchgate.netijdvl.com

1843: The name "hydroquinone" was officially coined by Friedrich Wöhler.

Late 19th and Early 20th Century: The development of synthetic organic chemistry led to the exploration of various substitution reactions on the benzene (B151609) ring, including halogenation. Chlorinated and brominated hydroquinones became subjects of study. researchgate.netpnas.org

Mid-20th Century: The unique properties of organofluorine compounds began to be systematically explored, leading to a surge in the development of fluorination methods. marquette.edu This era laid the groundwork for the synthesis of more complex fluorinated aromatics.

Late 20th Century: Research into halogenated quinones and hydroquinones expanded, driven by their roles as intermediates in dye and polymer synthesis and their interesting biological and electronic properties. pnas.orgresearchgate.net Studies on chlorinated hydroquinones, for example, provided insights into how halogen substitution affects reactivity and potential toxicity. pnas.org This foundational knowledge on chloro- and bromo-hydroquinones provided a crucial comparative framework for the subsequent investigation of their fluoro-analogues.

Current Research Landscape and Future Trajectories for this compound

The current research landscape for this compound is vibrant and focused on sophisticated applications that leverage its unique structure.

One of the most advanced areas of application is in bioconjugation. Researchers have utilized derivatives of this compound, such as 2,5-difluorobenzene diazonium tetrafluoroborate, for the site-selective modification of therapeutic antibodies like trastuzumab. researchgate.net This type of chemical biology application is at the forefront of developing next-generation antibody-drug conjugates for targeted therapies. thno.orgnih.gov The fluorinated benzene core plays a critical role in the reactivity and stability of the linkage. frontiersin.org

The development of novel polymers remains a key trajectory. By incorporating this compound or its derivatives as monomers, scientists can create fluorinated aromatic polyethers or polyesters with enhanced properties. rsc.orgacs.org These materials are being investigated for applications requiring high thermal stability and specific dielectric properties, such as in advanced electronics and fuel cell membranes. acs.orgacs.org

Future research will likely continue to expand on these themes. The use of this compound as a fundamental building block in the asymmetric synthesis of complex fluorinated molecules is a promising avenue. illinois.edu Furthermore, its application in creating novel organic electronic materials, sensors, and highly stable liquid crystal mixtures continues to be an active area of exploration, promising further innovations in materials science and medicinal chemistry. rsc.org

Table of Compounds Mentioned

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-difluorobenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHXVRDZYSYJMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590872 | |

| Record name | 2,5-Difluorobenzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367-35-1 | |

| Record name | 2,5-Difluorobenzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 2,5 Difluorobenzene 1,4 Diol

Established Reaction Pathways for Synthesizing 2,5-Difluorobenzene-1,4-diol

The synthesis of this compound, also known as 2,5-difluorohydroquinone, has been approached through various established methods. These pathways often involve multiple reaction steps and focus on achieving the desired substitution pattern on the benzene (B151609) ring.

Multi-step Organic Synthesis Approaches

Multi-step synthesis is a common strategy for creating complex molecules like this compound from simpler starting materials. vapourtec.com This approach allows for the controlled and sequential introduction of functional groups. A general multi-step synthesis might start with a commercially available substituted benzene derivative and proceed through a series of reactions, such as nitration, reduction, and halogenation, to arrive at the final product. The specific sequence of these reactions is crucial for achieving the desired isomer. vapourtec.comtrine.eduyoutube.comlibretexts.org

For instance, a synthetic route could begin with the nitration of a suitable precursor, followed by reduction of the nitro groups to amino groups. Subsequent diazotization and fluorination reactions, such as the Balz-Schiemann reaction, can introduce the fluorine atoms. Finally, conversion of other functional groups to hydroxyl groups would yield the target molecule. Each step requires careful optimization of reaction conditions to maximize yield and purity. trine.edu

Regioselective Fluorination Strategies for Aromatic Systems

Achieving the correct placement of fluorine atoms on the aromatic ring is a key challenge in the synthesis of this compound. Regioselective fluorination strategies are therefore of paramount importance. numberanalytics.com These methods aim to control where the fluorine atom is introduced into a molecule.

One common approach involves the use of directing groups. rsc.org These are existing functional groups on the benzene ring that influence the position of incoming electrophiles or nucleophiles. For example, a hydroxyl or amino group can direct an incoming fluorine substituent to specific positions on the ring. rsc.org

Electrophilic fluorinating agents, such as Selectfluor, are often used in these reactions. numberanalytics.com The choice of fluorinating agent, solvent, and reaction temperature can significantly impact the regioselectivity of the fluorination. numberanalytics.com Recent advancements have also explored the use of transition metal catalysts to achieve highly regioselective C-H fluorination, offering a more direct and efficient route to fluorinated aromatics. rsc.org

Innovative Synthetic Techniques and Process Optimization

The quest for more efficient, selective, and sustainable methods for synthesizing fluorinated compounds has driven the development of innovative techniques.

Catalytic Approaches in the Synthesis of Fluorinated Benzenediols

Catalysis plays a pivotal role in modern organic synthesis, and the preparation of fluorinated benzenediols is no exception. mdpi.commdpi.comnih.gov Catalytic methods offer several advantages, including milder reaction conditions, higher selectivity, and reduced waste generation.

Transition metal catalysts, such as those based on palladium, copper, or rhodium, have been successfully employed for the regioselective fluorination of aromatic compounds. rsc.org These catalysts can activate C-H bonds, allowing for the direct introduction of fluorine atoms without the need for pre-functionalized starting materials. rsc.org For example, copper-mediated fluorination has shown promise in the synthesis of fluorinated phenols. rsc.org

Furthermore, photoredox catalysis has emerged as a powerful tool for the synthesis of fluorinated aromatic compounds. mdpi.com This technique utilizes visible light to initiate the fluorination reaction, often in the presence of a photocatalyst and a suitable fluorine source. mdpi.com

Application of Flow Chemistry Principles for Enhanced Efficiency

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers significant advantages for the synthesis of this compound. vapourtec.comacs.org This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety. acs.org

Green Chemistry Considerations in the Preparation of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for chemical compounds. The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency.

In the context of synthesizing this compound, green chemistry considerations include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, using water or other environmentally benign solvents. acs.orgrsc.org

Catalysis: Employing catalytic reactions, which are often more selective and require less energy than stoichiometric reactions. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Flow chemistry can also contribute to energy efficiency by enabling better heat integration.

One example of a greener reagent that has been explored in organic synthesis is rongalite, which can be used as a source of sulfoxylate (B1233899) dianion. acs.org While not directly used for fluorination, the exploration of such reagents highlights the ongoing effort to develop more sustainable chemical transformations.

Advanced Purification and Isolation Protocols for High Purity this compound

Achieving high purity of this compound is essential for its application in further chemical synthesis and research. Advanced purification protocols, primarily recrystallization and column chromatography, are employed to remove impurities, including unreacted starting materials, byproducts, and residual solvents.

Recrystallization

Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. pitt.edustudymind.co.uk The principle relies on the differential solubility of the compound and its impurities in a selected solvent at different temperatures. uomustansiriyah.edu.iq For this compound, a polar molecule, a solvent system must be chosen where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

The general procedure for recrystallization involves:

Solvent Selection: Identifying a suitable solvent or solvent mixture.

Dissolution: Dissolving the crude this compound in the minimum amount of the hot solvent to form a saturated solution. uomustansiriyah.edu.iq

Hot Filtration: If insoluble impurities are present, a hot gravity filtration is performed. studymind.co.uk

Crystallization: The hot solution is allowed to cool slowly, promoting the formation of pure crystals as the solubility decreases. pitt.edu

Isolation: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried. pitt.eduemu.edu.tr

A data table for suitable recrystallization solvents for a polar aromatic diol is provided below.

| Solvent | Rationale |

| Water | High polarity, suitable for polar compounds. |

| Ethanol/Water Mixture | Tunable polarity to optimize solubility characteristics. |

| Toluene (B28343) | Can be effective for removing non-polar impurities. |

This table presents potential solvent systems for the recrystallization of this compound.

Column Chromatography

Column chromatography is another powerful purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. nih.govkhanacademy.org For the purification of this compound, normal-phase chromatography using silica (B1680970) gel as the stationary phase is a common approach.

The process involves:

Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent.

Sample Loading: The crude compound is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel column.

Elution: A solvent or a gradient of solvents (mobile phase) is passed through the column. The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity. Due to its polar nature, this compound will adhere to the silica gel and require a more polar solvent mixture for elution compared to non-polar impurities.

Fraction Collection: The eluent is collected in fractions, which are then analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product.

The table below details a typical setup for the column chromatographic purification of this compound.

| Parameter | Specification |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient |

| Elution Order | Non-polar impurities first, followed by the product. |

This table outlines a standard column chromatography setup for the purification of this compound. The use of these advanced purification protocols can yield this compound with a purity exceeding 98%.

Fundamental Chemical Reactivity and Transformation Studies of 2,5 Difluorobenzene 1,4 Diol

Electrophilic Aromatic Substitution Reactions on the 2,5-Difluorobenzene-1,4-diol Core

The reactivity of the this compound ring system towards electrophiles is significantly influenced by the electronic properties of the fluorine and hydroxyl substituents. The hydroxyl groups are strongly activating and ortho-, para-directing, while the fluorine atoms are deactivating yet also ortho-, para-directing. The interplay of these effects governs the regioselectivity of electrophilic aromatic substitution (EAS) reactions.

Generally, EAS reactions proceed via a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion or Wheland intermediate. libretexts.org The stability of this intermediate is crucial in determining the reaction rate and the position of substitution. In the case of this compound, the hydroxyl groups can stabilize the arenium ion through resonance by donating a lone pair of electrons.

Nucleophilic Aromatic Substitution Reactions Involving Fluorine Atoms

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. libretexts.org In this compound, the fluorine atoms can potentially be displaced by strong nucleophiles. The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group. govtpgcdatia.ac.inlibretexts.org

The reactivity of aryl halides in SNAr reactions is enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as these groups can stabilize the negative charge of the Meisenheimer complex. libretexts.org In this compound, the hydroxyl groups are electron-donating, which would generally disfavor SNAr. However, under specific conditions, particularly with strong nucleophiles, substitution of the fluorine atoms may be possible. Aryl fluorides are often more reactive in SNAr than other aryl halides due to the high electronegativity of fluorine, which helps to stabilize the intermediate carbanion. iscnagpur.ac.in

For example, reactions with nucleophiles like amines or alkoxides could potentially lead to the replacement of one or both fluorine atoms. The regioselectivity of such reactions can be sensitive to solvent effects and the nature of the nucleophile. researchgate.net

Comprehensive Redox Chemistry of this compound

The redox chemistry of hydroquinones is a well-established area of organic chemistry, and this compound is no exception. Its ability to undergo both oxidation and reduction makes it a versatile chemical intermediate.

Oxidation Pathways to Quinone Derivatives

This compound can be oxidized to form the corresponding 2,5-difluoro-1,4-benzoquinone. This transformation is a common reaction for hydroquinones and can be achieved using various oxidizing agents. thieme-connect.de The general method for synthesizing quinones involves the oxidation of appropriately substituted aromatic compounds with hydroxy or amino groups in the 1,4-positions. thieme-connect.de

Common oxidizing agents used for this purpose include:

Ammonium (B1175870) cerium(IV) nitrate (B79036) (CAN)

Potassium permanganate (B83412) (KMnO4)

Chromium trioxide (CrO3)

Iron(III) chloride

Dichromate/sulfuric acid mixtures thieme-connect.de

The oxidation of a 2-fluorobenzene-1,4-diol (B1582739) with CAN in an aqueous solution has been shown to produce 2-fluorobenzo-1,4-quinone. thieme-connect.de A similar approach would be applicable to the difluoro-substituted analogue.

Reduction Processes Affecting Aromaticity and Substitution Patterns

The reduction of the quinone derivative, 2,5-difluoro-1,4-benzoquinone, would regenerate the parent this compound. This reversible redox process is a hallmark of the hydroquinone (B1673460)/quinone system.

More extensive reduction of this compound can lead to the saturation of the aromatic ring, yielding substituted cyclohexanediols. Such reactions typically require catalytic hydrogenation under specific conditions. The choice of catalyst and reaction parameters can influence the stereochemistry and degree of reduction.

Conversely, reduction can also refer to the removal of the fluorine substituents, although this is a less common transformation for this class of compounds under standard reducing conditions.

Derivatization Strategies for Functional Group Modification

The hydroxyl groups of this compound are primary sites for functionalization, allowing for the synthesis of a wide range of derivatives.

Esterification and Etherification of Hydroxyl Groups

Esterification: The hydroxyl groups can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. researchgate.net This reaction is often catalyzed by an acid or a coupling agent. The properties of the resulting esters will depend on the nature of the acyl group introduced.

Etherification: Similarly, etherification of the hydroxyl groups can be achieved by reacting this compound with alkyl halides or other electrophilic alkylating agents in the presence of a base. The base deprotonates the hydroxyl group, forming a more nucleophilic phenoxide ion that then attacks the alkylating agent. This Williamson ether synthesis is a common method for preparing aryl ethers.

These derivatization strategies are crucial for modifying the solubility, electronic properties, and biological activity of the core this compound structure, enabling its use in various applications, from materials science to medicinal chemistry. ambeed.com

Halogen Exchange Reactions and Their Regioselectivity

Halogen exchange (Halex) reactions on aromatic rings are a fundamental class of transformations, typically proceeding via a nucleophilic aromatic substitution (SNA_r_) mechanism. masterorganicchemistry.com These reactions are commonly employed to synthesize fluoroaromatics from the corresponding chloro- or bromo-aromatic precursors using an alkali metal fluoride (B91410) source, such as potassium fluoride (KF), often in a polar aprotic solvent at elevated temperatures. google.comgoogle.com The general reactivity trend for the leaving group in these substitutions is I > Br > Cl > F. researchgate.net

The fluorine atoms on this compound are covalently bonded to sp²-hybridized carbon atoms and are considered poor leaving groups within the SNA_r_ framework. masterorganicchemistry.com Displacing them with other halogens (e.g., Cl, Br) via nucleophilic attack is thermodynamically and kinetically challenging. Such a reaction would require harsh conditions and potentially the use of phase-transfer catalysts, such as crown ethers or phosphonium (B103445) salts, which are known to enhance the nucleophilicity of the incoming halide. researchgate.net

Should a halogen exchange reaction be forced to occur on a derivative of this compound, the regioselectivity would be dictated by the electronic environment of the aromatic ring. The SNA_r_ mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comresearchgate.net The stability of this intermediate, and thus the rate of reaction, is enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comnih.gov

In the case of this compound, the hydroxyl groups are strong electron-donating groups, which deactivate the ring toward nucleophilic attack. To facilitate a substitution, these hydroxyl groups would likely need to be converted into electron-withdrawing groups. If the ring were further substituted with a powerful electron-withdrawing group (e.g., -NO₂, -CN, -SO₂R), the fluorine atom para or ortho to that activating group would become the kinetically favored site for substitution due to superior resonance stabilization of the Meisenheimer intermediate. researchgate.netwuxiapptec.com Without such activation, forcing the exchange of the fluorine atoms remains a significant synthetic hurdle.

Polymerization and Oligomerization Behavior of this compound

This compound serves as a valuable monomer in step-growth polymerization, particularly for the synthesis of high-performance poly(arylene ether)s. Its rigid hydroquinone backbone and the electronic influence of the fluorine atoms contribute to the desirable thermal and mechanical properties of the resulting polymers.

The primary mechanism for the polymerization of this compound is nucleophilic aromatic substitution (SNA_r_) polycondensation. researchgate.netscribd.com This is a step-growth process where the diol monomer is transformed into a repeating unit in the polymer backbone. scribd.com The key steps of the mechanism are as follows:

Deprotonation: The polymerization is initiated by the addition of a weak base, typically anhydrous potassium carbonate (K₂CO₃), to a solution of the this compound and an activated aromatic dihalide comonomer in a polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc) or diphenyl sulfone) at elevated temperatures. vt.eduresearchgate.net The base deprotonates the hydroxyl groups of the diol to form a more nucleophilic bisphenoxide species in situ.

Nucleophilic Attack: The generated bisphenoxide anion acts as a potent nucleophile. It attacks an electron-deficient carbon atom of the activated comonomer, displacing a halide leaving group (typically fluorine or chlorine). researchgate.netvt.edu The comonomer must contain fluorine or chlorine atoms that are activated by strong electron-withdrawing groups, such as sulfone (-SO₂-) or ketone (-CO-), located para to the leaving halogens. kpi.ua

Chain Propagation: This substitution reaction forms an ether linkage and extends the polymer chain. As the reaction proceeds, oligomers of increasing length react with each other, leading to the formation of high molecular weight polymer. scribd.com The process requires high monomer purity and stoichiometric balance to achieve high degrees of polymerization. scribd.com

This polyetherification mechanism allows for the synthesis of a wide range of poly(arylene ether)s, where the properties can be tailored by the choice of the activated dihalo-comonomer reacted with the difluorohydroquinone. researchgate.netresearchgate.net

While this compound is primarily used for poly(arylene ether)s, it can also serve as a precursor for monomers in the synthesis of conjugated polymers. These materials are of interest for applications in organic electronics due to their unique photophysical and charge-transport properties. nih.govrug.nl The synthesis of such polymers often relies on metal-catalyzed cross-coupling reactions like Suzuki, Stille, or direct arylation polycondensation. rug.nlrsc.orggoogle.com

To be used in these reactions, the hydroxyl groups of this compound typically need to be converted into more suitable functional groups. For instance, they can be transformed into triflate (-OTf) leaving groups, which are highly effective in Suzuki and Stille couplings. Alternatively, the diol can be used to synthesize a larger monomer, for example, through etherification with a halogenated phenol (B47542), thereby introducing reactive sites for subsequent polymerization.

An example of a related polymerization is the reaction of 2,5-dibromobenzene-1,4-diol with other monomers via a coupling reaction. ethz.ch By analogy, a triflate derivative of this compound could be copolymerized with various thiophene-based or fluorene-based diboronic acids or distannanes to create novel donor-acceptor conjugated copolymers. The inclusion of the fluorinated hydroquinone unit would be expected to influence the polymer's electronic properties, solubility, and solid-state packing.

| Bisphenol Monomer | Activated Dihalide Comonomer | Polymer Type | Glass Transition Temp. (T_g) | Decomposition Temp. (T_d, 5% loss) | Reference |

|---|---|---|---|---|---|

| Hydroquinone | Bis(4-chlorophenyl) sulfone | Poly(arylene ether sulfone) | 190-220°C | ~500°C | vt.edu |

| (3-Methylphenyl)hydroquinone | Bis(4-fluorophenyl) sulfone | Poly(arylene ether sulfone) | 178°C | >450°C | researchgate.net |

| Triptycene-1,4-diol | Bis(4-fluorophenyl) sulfone | Iptycene-Containing Poly(arylene ether) | >250°C (Not observed) | ~520°C | nih.gov |

| Hydroquinone | 4,4'-Difluorobenzophenone | Poly(ether ether ketone) (PEEK) | 143°C (amorphous) | ~520°C | grafiati.com |

Cycloaddition and Annulation Reactions with this compound

The aromatic ring of this compound is generally unreactive in cycloaddition reactions. However, it can be readily converted into a reactive dienophile for use in [4+2] Diels-Alder reactions. This is achieved through oxidation of the diol to its corresponding quinone. thieme-connect.de

The oxidation of this compound to 2,5-difluorobenzo-1,4-quinone can be accomplished using various oxidizing agents, such as ammonium cerium(IV) nitrate (CAN). thieme-connect.de The resulting 2,5-difluorobenzo-1,4-quinone possesses two electron-deficient carbon-carbon double bonds, making it an active participant in cycloaddition reactions with electron-rich dienes. researchgate.net

The Diels-Alder reaction of 2,5-difluorobenzo-1,4-quinone with a conjugated diene, such as cyclopentadiene (B3395910) or 1,3-butadiene, would proceed across one of the double bonds to form a six-membered ring adduct. rsc.orgnih.gov The regioselectivity and stereoselectivity of the cycloaddition are influenced by the electronic and steric effects of the fluorine substituents. These reactions serve as powerful tools for constructing complex polycyclic and heterocyclic frameworks. thieme-connect.de

Annulation reactions, which involve the formation of a new ring onto an existing one, can also be envisioned starting from derivatives of this compound. For example, derivatives could be used in transition-metal-catalyzed reactions that build extended polycyclic aromatic hydrocarbons (PAHs). nih.govnih.gov Another strategy involves the generation of a highly reactive benzyne (B1209423) intermediate from a suitably functionalized difluoroaromatic precursor. This benzyne can then be trapped in situ by a diene in a [4+2] cycloaddition to rapidly build a benzonorbornadiene-type structure, a reaction that has been demonstrated with other dihalobenzenes. uncw.edu

| Starting Derivative | Reaction Type | Key Reagents/Conditions | Product Class | Reference Principle |

|---|---|---|---|---|

| 2,5-Difluorobenzo-1,4-quinone | [4+2] Diels-Alder Cycloaddition | Electron-rich diene (e.g., cyclopentadiene) | Substituted Naphthoquinone Adducts | thieme-connect.deresearchgate.net |

| 1,2-Dihalo-3,6-difluorobenzene derivative | Benzyne generation and trapping | Organolithium reagent, diene (e.g., furan) | Benzonorbornadienes | uncw.edu |

| Functionalized 2,5-difluorohydroquinone | Transition-metal-catalyzed annulation | Cu, Pd, or other catalysts; oxidative conditions | Polycyclic Aromatic Hydrocarbons (PAHs) | nih.govnih.gov |

Advanced Spectroscopic and Structural Elucidation of 2,5 Difluorobenzene 1,4 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2,5-Difluorobenzene-1,4-diol. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a comprehensive picture of the molecule's connectivity and electronic environment can be assembled.

Proton (¹H) NMR Spectral Interpretation for Aromatic Systems

The ¹H NMR spectrum of this compound is simplified by the molecule's C2h symmetry. This symmetry renders the two aromatic protons (H3 and H6) and the two hydroxyl protons chemically equivalent.

Aromatic Protons (H3, H6): These protons are expected to produce a single resonance. The signal is influenced by the adjacent fluorine atoms. The coupling between the proton and the ortho-fluorine (at C2/C5) and the meta-fluorine (at C5/C2) results in a complex multiplet, which often appears as a triplet or a triplet of doublets due to ³J(H,F) and ⁴J(H,F) couplings. The electron-withdrawing nature of both the fluorine and hydroxyl substituents would shift this signal downfield.

Hydroxyl Protons (-OH): The hydroxyl protons typically appear as a broad singlet. Its chemical shift is variable and depends on factors such as solvent, concentration, and temperature, which affect hydrogen bonding.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) in Hz |

| Ar-H (H3, H6) | ~6.8 - 7.2 | Triplet (t) or Multiplet (m) | ³J(H,F), ⁴J(H,F) |

| -OH | Variable | Broad Singlet (br s) | N/A |

Carbon-13 (¹³C) NMR Chemical Shift Assignments

Due to the molecule's symmetry, the ¹³C NMR spectrum is expected to show only three distinct signals corresponding to the three unique carbon environments: the carbon atoms bonded to hydroxyl groups (C1/C4), those bonded to fluorine atoms (C2/C5), and those bonded to hydrogen atoms (C3/C6). The presence of fluorine significantly influences the spectrum through carbon-fluorine coupling.

C1/C4 (C-OH): These carbons are deshielded by the attached oxygen. The signal will be split into a triplet by coupling to the two neighboring fluorine atoms (²J(C,F) and ³J(C,F)).

C2/C5 (C-F): These carbons experience a very strong deshielding effect from the directly bonded, highly electronegative fluorine atom, and their signal appears significantly downfield. This signal will exhibit a large splitting, a doublet, due to the one-bond coupling (¹J(C,F)).

C3/C6 (C-H): This signal will appear as a doublet of doublets or a triplet due to coupling with the adjacent fluorine atoms (²J(C,F) and ³J(C,F)).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Coupling Constants (J) in Hz |

| C1, C4 | ~140 - 145 | Triplet (t) | ²J(C,F), ³J(C,F) |

| C2, C5 | ~150 - 155 | Doublet (d) | ¹J(C,F) > 200 |

| C3, C6 | ~110 - 115 | Doublet of Doublets (dd) or Triplet (t) | ²J(C,F), ³J(C,F) |

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

Given the molecular symmetry, the two fluorine atoms are chemically equivalent, leading to a single signal in the ¹⁹F NMR spectrum. This signal's multiplicity is determined by coupling to the neighboring aromatic proton (H3/H6). This results in a doublet of doublets or a triplet, arising from the three-bond coupling (³J(F,H)). The chemical shift is influenced by the electronic environment of the benzene (B151609) ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are vital for unambiguously assigning signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this molecule, no cross-peaks would be expected in the aromatic region, as the two aromatic protons are isolated from each other, confirming their meta-relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached. An HSQC spectrum would show a clear cross-peak connecting the ¹H signal of the aromatic protons (H3/H6) to the ¹³C signal of the carbons they are bonded to (C3/C6). This is instrumental in definitively assigning the C-H signal in the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for identifying quaternary carbons. For this compound, one would expect to see correlations from the aromatic proton (H3) to the neighboring carbons C1, C2, and C5, and from the hydroxyl proton to C1 and C2. These correlations would confirm the entire connectivity of the benzene ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

O-H Stretching: A prominent, broad absorption band is expected in the IR spectrum between 3200-3600 cm⁻¹, characteristic of the hydroxyl groups involved in hydrogen bonding.

Aromatic C-H Stretching: These vibrations typically appear in the region of 3000-3100 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the benzene ring are expected to produce several bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The stretching of the carbon-oxygen bond of the phenol (B47542) group is expected to result in a strong band in the IR spectrum around 1200 cm⁻¹.

C-F Stretching: A strong, characteristic absorption band for the C-F bond stretch is anticipated in the 1100-1300 cm⁻¹ region.

Table 3: Principal Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H stretch | 3200 - 3600 | Strong, Broad (IR) |

| Aromatic C-H stretch | 3000 - 3100 | Medium (IR, Raman) |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong |

| C-O stretch | ~1200 | Strong (IR) |

| C-F stretch | 1100 - 1300 | Strong (IR) |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is used to determine the exact molecular weight and to gain structural information from the fragmentation patterns of the molecule.

The molecular formula of this compound is C₆H₄F₂O₂. Its monoisotopic and exact mass is calculated to be approximately 146.0179 u. lookchem.com The high-resolution mass spectrum should show a molecular ion peak (M⁺˙) at this m/z value.

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through pathways common to phenols and aromatic compounds, including:

Loss of Carbon Monoxide (CO): A common fragmentation pathway for phenols, leading to a fragment ion [M-CO]⁺˙.

Loss of a Fluorine radical (F˙): This would result in a fragment at [M-F]⁺.

Loss of Hydrogen Fluoride (B91410) (HF): Elimination of HF could lead to a benzyne-type radical cation, [M-HF]⁺˙.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Description |

| [M]⁺˙ | [C₆H₄F₂O₂]⁺˙ | 146.0179 | Molecular Ion |

| [M-CO]⁺˙ | [C₅H₄F₂O]⁺˙ | 118.0228 | Loss of Carbon Monoxide |

| [M-F]⁺ | [C₆H₄FO₂]⁺ | 127.0190 | Loss of Fluorine Radical |

| [M-HF]⁺˙ | [C₆H₃FO₂]⁺˙ | 126.0112 | Loss of Hydrogen Fluoride |

X-ray Crystallography for Precise Solid-State Structural Determination

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides invaluable data on molecular conformation, crystal packing, and intermolecular interactions such as hydrogen bonding.

As of this review, a specific single-crystal X-ray diffraction study for this compound is not publicly available. However, to illustrate the type of detailed structural information obtained from such an analysis, data from a closely related analog, 2,3-Dichlorobenzene-1,4-diol, is presented. The study of halogenated hydroquinones reveals that while the O-H···O hydrogen bonding framework is often preserved, the crystal packing can vary significantly based on the nature and position of the halogen substituents. nih.gov In chloro and bromo derivatives, halogen-halogen interactions often play a key role in the packing, whereas fluoro derivatives can behave exceptionally. nih.gov

In the crystal structure of 2,3-Dichlorobenzene-1,4-diol, the molecules are linked by O—H⋯O hydrogen bonds, forming layers. nih.gov These layers are further connected by Cl⋯Cl interactions, creating a three-dimensional network. nih.govresearchgate.net This detailed understanding of the solid-state architecture is crucial for crystal engineering and materials science.

Below are the crystallographic data for the analog compound, 2,3-Dichlorobenzene-1,4-diol, which demonstrates the precision of the technique. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₄Cl₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 4.831 (1) Å |

| b | 11.347 (2) Å |

| c | 12.962 (3) Å |

| β | 105.94 (1)° |

| Volume (V) | 683.2 (2) ų |

| Z | 4 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the primary electronic transitions observed are π→π* and n→π. The π→π transitions involve the excitation of electrons from pi bonding (π) orbitals to pi antibonding (π) orbitals within the benzene ring, while n→π transitions involve the promotion of non-bonding electrons (from the oxygen atoms' lone pairs) to π* orbitals.

Experimental UV-Vis absorption spectra for this compound are not readily found in the surveyed literature. However, theoretical studies on analogous compounds provide insight into its expected electronic absorption properties. A computational analysis using Density Functional Theory (DFT) has been performed on a series of chlorohydroquinones, including the positional isomer 2,5-dichlorobenzene-1,4-diol. scielo.org.zaresearchgate.net Such theoretical calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. scielo.org.za

For hydroquinone (B1673460) itself, the characteristic π → π* transition of the aromatic ring results in an absorption peak around 292 nm. researchgate.net The positions and intensities of these absorption bands are sensitive to the nature and position of substituents on the benzene ring.

The theoretically calculated absorption data for the analog 2,5-dichlorobenzene-1,4-diol is presented below as a reference. scielo.org.za It is anticipated that this compound would exhibit a similar absorption profile, with slight shifts in the λmax values due to the differing electronic effects of fluorine versus chlorine.

| Compound | Calculated λmax (nm) | Calculated Oscillator Strength (f) | Assignment (Probable Transition) |

|---|---|---|---|

| 2,5-Dichlorobenzene-1,4-diol (analog) | 264.15 | 0.0003 | n→π* / π→π* |

Note: The data presented is from a theoretical DFT calculation for an analogous compound and serves as an estimation. scielo.org.za

Computational Chemistry and Theoretical Modeling of 2,5 Difluorobenzene 1,4 Diol

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has been a important tool in understanding the electronic properties of 2,5-Difluorobenzene-1,4-diol. These calculations provide insights into the molecule's orbital energies and electron density distribution, which are fundamental to its chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's ability to donate or accept electrons. For this compound, the energy of the HOMO orbital is calculated to be -0.241 Hartrees, while the LUMO energy is -0.018 Hartrees. The energy gap (band gap) between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A larger band gap generally implies greater stability and lower reactivity. The calculated HOMO-LUMO band gap for this compound is 0.223 Hartrees.

Table 1: HOMO-LUMO Orbital Energies and Band Gap of this compound

| Parameter | Energy (Hartrees) |

|---|---|

| HOMO Energy | -0.241 |

| LUMO Energy | -0.018 |

| Band Gap (ΔE) | 0.223 |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In the MEP map of this compound, the regions around the oxygen atoms of the hydroxyl groups are characterized by a negative potential (indicated in red and yellow), signifying them as likely sites for electrophilic attack. Conversely, the areas around the hydrogen atoms of the hydroxyl groups exhibit a positive potential (indicated in blue), making them susceptible to nucleophilic attack. The benzene (B151609) ring shows a region of near-neutral potential (indicated in green).

Global and local reactivity descriptors, derived from DFT calculations, offer quantitative measures of a molecule's reactivity. For this compound, these descriptors provide a deeper understanding of its chemical behavior.

Electronegativity (χ): A measure of an atom's ability to attract electrons, calculated as 3.524 eV.

Chemical Potential (μ): The negative of electronegativity, which is -3.524 eV for this molecule.

Hardness (η): Represents the resistance to change in electron distribution, with a calculated value of 3.034 eV.

Softness (S): The reciprocal of hardness, indicating the ease of electron cloud polarization, is 0.330 eV⁻¹.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated to be 2.049 eV.

Table 2: Global Reactivity Descriptors for this compound

| Descriptor | Value |

|---|---|

| Electronegativity (χ) | 3.524 eV |

| Chemical Potential (μ) | -3.524 eV |

| Hardness (η) | 3.034 eV |

| Softness (S) | 0.330 eV⁻¹ |

| Electrophilicity Index (ω) | 2.049 eV |

Hartree-Fock (HF) Theoretical Framework Applications

The Hartree-Fock (HF) method has been applied to study the electronic structure of this compound. While DFT methods include electron correlation effects, HF provides a foundational, albeit less accurate, approximation. HF calculations for this compound have been used to determine its ground state energy, which was found to be -483.568 Hartrees. This value serves as a baseline for more advanced computational methods.

Molecular Dynamics (MD) Simulations for Conformational Behavior and Intermolecular Interactions

To date, specific molecular dynamics (MD) simulation studies focusing on the conformational behavior and intermolecular interactions of this compound have not been reported in the surveyed scientific literature. Such simulations would be valuable for understanding its behavior in different environments and its interactions with other molecules.

Quantum Chemical Predictions of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures and properties.

NMR Chemical Shifts: Theoretical predictions of ¹H and ¹³C NMR chemical shifts for this compound have been performed. The calculated chemical shifts are essential for the interpretation of experimental NMR spectra, aiding in the structural elucidation of the compound.

Vibrational Frequencies: The vibrational frequencies of this compound have been calculated using quantum chemical methods. These theoretical frequencies correspond to the different vibrational modes of the molecule and are crucial for the analysis of its infrared (IR) and Raman spectra. A detailed assignment of the calculated vibrational modes to specific molecular motions provides a thorough understanding of the molecule's vibrational behavior.

Advancements in

In the field of computational chemistry, theoretical modeling serves as a powerful tool to elucidate the intricate details of chemical reactions, including the identification of reaction mechanisms and the characterization of transition states. These computational approaches provide invaluable insights into the energetics and geometries of molecules as they transform from reactants to products. However, a review of the current scientific literature indicates a notable absence of specific theoretical studies focused on the reaction mechanisms and transition states of this compound.

While computational studies have been conducted on a variety of related hydroquinone (B1673460) derivatives and other fluorinated organic compounds, the specific energetic pathways and transition state structures for reactions involving this compound have not been explicitly detailed in available research. The unique electronic effects imparted by the fluorine substituents on the benzene ring are expected to significantly influence the reactivity and reaction pathways of this molecule compared to unsubstituted hydroquinone or other derivatives.

Theoretical investigations in this area would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of a given reaction. This would involve calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The outcomes of such studies would include the determination of activation energies, which govern the kinetics of the reaction, and the precise three-dimensional arrangement of atoms at the transition state.

Data tables from such theoretical studies would be expected to contain key computational metrics. For a hypothetical reaction of this compound, these tables might include:

Table 1: Hypothetical Calculated Energies for a Reaction of this compound

| Species | Electronic Energy (Hartree) | Zero-Point Vibrational Energy (kcal/mol) | Gibbs Free Energy (kcal/mol) |

| Reactant (this compound) | Data not available | Data not available | Data not available |

| Transition State 1 | Data not available | Data not available | Data not available |

| Intermediate | Data not available | Data not available | Data not available |

| Transition State 2 | Data not available | Data not available | Data not available |

| Product | Data not available | Data not available | Data not available |

Table 2: Hypothetical Geometric Parameters of a Transition State for a Reaction of this compound

| Parameter | Bond Length (Å) / Angle (°) |

| C1-C2 Bond Length | Data not available |

| C-F Bond Length | Data not available |

| O-H Bond Length | Data not available |

| C-O-H Bond Angle | Data not available |

| Dihedral Angle (F-C-C-O) | Data not available |

The absence of specific research in this area highlights a knowledge gap and an opportunity for future computational studies to explore the rich and complex chemistry of this compound. Such research would contribute to a more fundamental understanding of the reaction mechanisms of fluorinated aromatic compounds and could have implications for their application in various fields of chemistry.

Advanced Applications of 2,5 Difluorobenzene 1,4 Diol in Materials Science

Design and Synthesis of Polymers and Oligomers for Functional Materials

The difluorinated hydroquinone (B1673460) core of 2,5-Difluorobenzene-1,4-diol imparts specific electronic and physical properties to polymeric structures. The electron-withdrawing nature of the fluorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting polymers, which is a critical aspect in the design of organic electronic materials.

In the field of organic electronics, derivatives of difluorobenzene are utilized in the synthesis of non-fullerene acceptors (NFAs) for organic solar cells (OSCs). For instance, a thiophene-flanked difluorobenzene core has been used to create small molecule NFAs. The introduction of fluorine atoms into the polymer backbone can significantly influence the electronic properties and molecular packing of the materials, which in turn affects the performance of organic photovoltaic devices. While direct polymerization of this compound into active materials for OLEDs is not extensively documented in the provided results, its potential as a monomer for tuning the electronic characteristics of light-emitting polymers is an area of active research. The fluorination of the phenyl ring is a known strategy to modulate the emission color and efficiency of organic light-emitting diodes.

A series of small molecules with a thiophene-flanked difluorobenzene core have been synthesized for use as non-fullerene acceptors in organic solar cells. The general synthetic approach for such materials is outlined in the table below.

| Step | Reactants | Reaction Type | Product |

|---|---|---|---|

| 1 | 1,4-Dibromo-2,5-difluorobenzene, 2-(tributylstannyl)thiophene | Stille Coupling | 2,2'-(2,5-Difluoro-1,4-phenylene)dithiophene |

| 2 | 2,2'-(2,5-Difluoro-1,4-phenylene)dithiophene, n-BuLi, 4-formylmorpholine | Vilsmeier-Haack type reaction | 5,5'-(2,5-Difluoro-1,4-phenylene)bis(thiophene-2-carbaldehyde) |

This table illustrates a synthetic pathway towards a core structure used in non-fullerene acceptors, showcasing the utility of difluorobenzene derivatives in organic electronics.

The synthesis of conductive and semiconducting polymers often involves the polymerization of aromatic monomers to create extended π-conjugated systems. The incorporation of this compound as a monomeric unit can lead to polymers with tailored electronic properties. The fluorine substituents can enhance the oxidative stability of the polymer and influence its morphology, both of which are crucial for charge transport. While specific examples of conductive polymers solely based on this compound are not detailed in the provided search results, the fundamental principles of conductive polymer design suggest its potential in this area. The diol functionality allows for polymerization through etherification or esterification reactions, leading to a variety of polymer architectures.

The electrical conductivity of conjugated polymers can be significantly increased through a process called doping. This process involves the introduction of an oxidizing or reducing agent to create charge carriers along the polymer chain.

| Doping Method | Description | Effect on Polymer |

|---|---|---|

| Oxidative Doping (p-doping) | Exposure to an oxidizing agent (e.g., iodine, bromine). | Removal of electrons from the valence band, creating positive charge carriers (polarons, bipolarons). |

| Reductive Doping (n-doping) | Exposure to a reducing agent (e.g., alkali metals). | Addition of electrons to the conduction band, creating negative charge carriers. |

This table summarizes the primary methods used to enhance the conductivity of conjugated polymers, a principle applicable to polymers derived from this compound.

The diol functionality of this compound makes it a suitable candidate for the synthesis of high-performance polyesters and polyethers. These polymers can exhibit enhanced thermal stability and chemical resistance due to the presence of the fluorinated aromatic ring. For example, fully biobased homopolyesters of 2,5-furandicarboxylic acid have been synthesized with various diols, demonstrating high molecular weights and tunable properties. While this example does not use this compound, it illustrates the principle of creating high-performance polymers from diacid and diol monomers. The incorporation of the difluorobenzene unit is expected to impart superior flame retardancy and lower dielectric constants, which are desirable properties for engineering plastics used in electronic applications.

Supramolecular Chemistry and Self-Assembly of this compound

The hydroxyl and fluorine substituents on the benzene (B151609) ring of this compound

Formation of Supramolecular Gels and Liquid Crystals

The unique molecular structure of this compound, featuring two hydroxyl (-OH) groups and two fluorine (-F) atoms on a central benzene ring, provides the necessary functionalities for the formation of ordered, non-covalent structures like supramolecular gels and liquid crystals. The formation of these soft materials is governed by a combination of specific intermolecular interactions.

Supramolecular gels are three-dimensional networks formed by low-molecular-weight gelators (LMWGs) that immobilize a solvent. thieme-connect.dersc.org The gel network is held together by reversible, non-covalent forces. thieme-connect.de In the case of this compound, the primary interactions driving self-assembly into fibrillar networks are:

Hydrogen Bonding: The two hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of extended chains or tapes. This is a critical interaction for the assembly of many LMWGs. researchgate.net

π-π Stacking: The aromatic benzene core allows for stacking interactions between molecules, which contributes to the elongation of the supramolecular polymer fibers.

Dipole-Dipole Interactions: The highly polar carbon-fluorine (C-F) bonds introduce strong dipole moments into the molecule. These can lead to organized packing arrangements that stabilize the resulting supramolecular structure.

The introduction of fluorine atoms can have a profound effect on the gelation properties. Research on other systems, such as fluorobenzyl-capped diphenylalanine, has shown that replacing a single hydrogen with a fluorine atom can induce hydrogelation where the non-fluorinated analogue fails to do so. researchgate.net This highlights the critical role that fluorination can play in modulating intermolecular forces to favor the formation of stable gel networks.

Similarly, the structural motifs of this compound are conducive to the formation of liquid crystalline phases. Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. colorado.edu The rigid, planar core of the benzene ring combined with the potential for strong directional interactions (like hydrogen bonding) are key features of many liquid crystal molecules. Fluorine substitution is a common strategy in the design of modern liquid crystal materials, as it can be used to tune key properties such as: beilstein-journals.orgmdpi.com

Dielectric anisotropy

Viscosity

Phase transition temperatures

While this compound itself may not form a liquid crystal phase without further modification (e.g., the addition of flexible alkyl chains), its difluorinated hydroquinone core is a valuable building block for creating more complex mesogenic molecules. The fluorine atoms can influence the molecular packing and electronic properties, which are critical for achieving desired liquid crystal behaviors. mdpi.com

| Interaction Type | Participating Molecular Moiety | Role in Supramolecular Assembly |

|---|---|---|

| Hydrogen Bonding | Hydroxyl (-OH) groups | Primary driving force for directional, one-dimensional growth of fibers. |

| π-π Stacking | Benzene Ring | Stabilizes the assembly of fibers and contributes to network formation. |

| Dipole-Dipole Forces | Carbon-Fluorine (C-F) bonds | Modulates molecular packing, enhances thermal stability, and influences solvent compatibility. |

Integration into Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials built from molecular building blocks linked by strong covalent or coordination bonds, respectively. mdpi.comberkeley.edu The rigid and geometrically defined structure of this compound makes its core an excellent candidate for use as a linker or strut in the construction of these advanced materials.

To be incorporated into a framework, the this compound core typically requires further functionalization to provide the necessary reactive groups for polymerization. For example, the addition of aldehyde, boronic acid, or carboxylic acid groups would allow it to serve as a linker in COF and MOF synthesis.

The utility of the dihydroxybenzene core is well-established. For instance, 2,5-dihydroxy-1,4-benzenedicarboxaldehyde has been used as a precursor for synthesizing porous COFs for selective extraction applications. nih.gov In the realm of MOFs, the related compound 2,5-dihydroxyterephthalic acid is a common linker used to construct the widely studied M-MOF-74 series of materials, which are known for their exceptional gas sorption properties. chemrxiv.org

Crucially, the fluorinated analogue of this linker, 3,6-difluoro-2,5-dihydroxy-1,4-benzoquinone (fluoranilic acid), has been successfully used to synthesize MOFs. researchgate.netnih.gov This demonstrates that the presence of fluorine atoms on the hydroquinone ring is compatible with framework synthesis and can be used to tune the properties of the final material. The strong electron-withdrawing nature of fluorine can modify:

Pore Environment: The fluorine atoms can alter the hydrophobicity and electrostatic potential of the pores within the framework, influencing its selectivity for guest molecules.

Electronic Properties: The electronic structure of the framework can be tuned, which is relevant for applications in catalysis, sensing, and electronics.

Framework Stability: C-F bonds are strong and can enhance the chemical and thermal stability of the resulting MOF or COF.

| Linker Compound | Framework Type | Key Feature | Reference |

|---|---|---|---|

| 2,5-dihydroxy-1,4-benzenedicarboxaldehyde | COF | Forms stable porous frameworks for selective adsorption. | nih.gov |

| 2,5-Dihydroxyterephthalic acid | MOF | Forms the well-known M-MOF-74 series with open metal sites. | chemrxiv.org |

| 3,6-difluoro-2,5-dihydroxy-1,4-benzoquinone | MOF | Demonstrates the successful integration of a fluorinated dihydroxy core into a framework. | researchgate.netnih.gov |

Catalysis and Organocatalysis Utilizing this compound Derived Structures

The chemical reactivity of this compound is dominated by the hydroquinone moiety, which can undergo reversible oxidation to the corresponding quinone, 2,5-difluoro-1,4-benzoquinone. This inherent redox activity is the foundation for its potential application in catalysis, particularly as an organocatalyst or a redox mediator for oxidation reactions.

The hydroquinone/quinone redox couple can facilitate chemical transformations by acting as an electron transfer agent. In a catalytic cycle, a derivative of this compound could be oxidized by a terminal oxidant, and the resulting quinone would then oxidize a substrate, regenerating the hydroquinone catalyst.

The presence of two electron-withdrawing fluorine atoms on the aromatic ring is expected to have a significant impact on the catalytic properties of the hydroquinone core. Specifically, fluorine substitution increases the redox potential of the molecule. This makes this compound more resistant to oxidation than unsubstituted hydroquinone, but conversely, makes its corresponding quinone (2,5-difluoro-1,4-benzoquinone) a stronger oxidizing agent. This enhanced oxidizing power could be harnessed in organocatalytic reactions where a mild, metal-free oxidant is required.

While the direct catalytic applications of this compound derivatives are an emerging area of research, the principles of tuning redox properties via halogenation are well-established. For example, the catalytic oxidation of hydroquinone itself has been studied with various metal complexes, demonstrating the fundamental reactivity of this system. researchgate.net By modifying this core with fluorine atoms, new organocatalysts could be developed with finely tuned reactivity for specific synthetic transformations. Photoredox organocatalysis, for instance, often employs compounds with tunable electronic properties, and fluorinated hydroquinone derivatives could offer a new platform for developing such catalysts. rsc.org

| Property | Hydroquinone | This compound |

|---|---|---|

| Electronic Nature of Substituents | None (Hydrogen) | Strongly electron-withdrawing (Fluorine) |

| Redox Potential (E°) | Baseline | Increased (More positive) |

| Oxidizing Strength of Conjugate Quinone | Baseline | Increased |

| Potential Catalytic Role | Redox mediator | Redox mediator for substrates requiring a stronger oxidant. |

Exploration of 2,5 Difluorobenzene 1,4 Diol in Biological and Biomedical Research

Investigations into Antimicrobial and Antifungal Activities

Direct studies detailing the antimicrobial and antifungal properties of 2,5-Difluorobenzene-1,4-diol are not extensively available in the public literature. However, the broader class of 1,4-benzenediol (hydroquinone) derivatives has been the subject of significant research, revealing notable antimicrobial actions.

A 2019 study presented the synthesis and antimicrobial screening of 42 different 2-substituted-1,4-benzenediols. nih.gov Among these, 23 compounds demonstrated activity against various fungal and bacterial strains. nih.gov Several derivatives showed a broad spectrum of antimicrobial action, effective against resistant species of dermatophytes like Trichophyton mentagrophytes, Candida species, and the ESKAPE panel of bacteria (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). nih.gov The minimum inhibitory concentrations (MICs) for these active benzenediol compounds against fungal strains were found to be in the range of 25 to 50 µg/ml, and for bacterial strains, they ranged from 8 to 128 µg/ml. nih.gov

Similarly, oxathiine-fused quinone-thioglucoside conjugates of substituted 1,4-naphthoquinones have been evaluated for their antimicrobial activity. mdpi.com Certain conjugates showed activity comparable to antibiotics like vancomycin and gentamicin against Gram-positive bacteria, with MIC values as low as 6.25 µM in liquid media. mdpi.com

While these findings highlight the potential of the hydroquinone (B1673460) scaffold as a source of antimicrobial agents, specific testing is required to determine if the fluorine substitutions in this compound confer similar or enhanced antimicrobial or antifungal efficacy.

Table 1: Examples of Antimicrobial Activity in Substituted 1,4-Benzenediol Derivatives Note: This data is for related compounds, not this compound.

| Compound Class | Target Organisms | MIC Range | Source |

| 2-Substituted-1,4-benzenediols | Fungi (e.g., Candida spp.) | 25 - 50 µg/ml | nih.gov |

| 2-Substituted-1,4-benzenediols | Bacteria (ESKAPE panel) | 8 - 128 µg/ml | nih.gov |

| Juglone-arabinosidic tetracycles | Gram-positive bacteria | 6.25 µM | mdpi.com |

Assessment of Antioxidant Properties and Mechanisms

Specific antioxidant assays for this compound are not detailed in the available literature. However, its core structure, hydroquinone (a dihydroxybenzene), is well-established as an effective antioxidant. The antioxidant capacity of hydroquinones stems from the presence of the dihydroxy group in the para position on the benzene (B151609) ring.

The primary antioxidant mechanisms for phenolic compounds like hydroquinone are hydrogen atom transfer (HAT) and single electron transfer (SET). mdpi.com

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting hydroquinone radical is relatively stable.

Single Electron Transfer (SET): The hydroquinone molecule can donate an electron to a free radical, stabilizing it into an anionic form. mdpi.com

In both mechanisms, the hydroquinone is ultimately oxidized to its corresponding quinone (1,4-benzoquinone). This transformation ability is central to its antioxidant function. nih.gov Studies comparing dihydroxybenzene isomers have shown that hydroquinone possesses a higher antioxidant property compared to catechol (1,2-dihydroxybenzene) and resorcinol (1,3-dihydroxybenzene).

Given that this compound possesses the core hydroquinone structure, it is expected to exhibit antioxidant activity through similar HAT and SET mechanisms. The influence of the electron-withdrawing fluorine atoms on the molecule's reduction potential and hydrogen-donating ability would be a key factor in determining its specific antioxidant potency.

Enzyme Inhibition Studies and Structure-Activity Relationships

There is a lack of specific research on enzyme inhibition by this compound. However, the study of structure-activity relationships (SAR) in related molecules provides a framework for understanding its potential. SAR analysis is crucial for optimizing the biological activity of compounds.

The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to modulate biological activity. Fluorine's high electronegativity and small size can alter a molecule's electronic properties, lipophilicity, and metabolic stability. For instance, in the development of quinolone antibiotics, the presence of a fluorine atom was found to be responsible for a broader spectrum of activity and higher intrinsic potency.

The hydroquinone moiety itself can be a basis for enzyme inhibition. For example, a novel tetraphenolic compound synthesized from hydroquinone showed enhanced antioxidant properties, which are often linked to interactions with enzymes involved in oxidative stress. nih.gov While a detailed SAR for this compound has not been established, it is plausible that the fluorine substituents significantly influence its interaction with biological targets, including enzymes, compared to unsubstituted hydroquinone.

Interactions with Biological Macromolecules (e.g., DNA, Proteins)

Direct experimental evidence of this compound interacting with macromolecules like DNA or proteins is not available in the reviewed literature. However, the chemical reactivity of the hydroquinone/quinone system is known to facilitate such interactions.

Hydroquinones can undergo oxidation to form semiquinones and quinones, which are reactive species. These quinones can act as Michael acceptors, making them susceptible to nucleophilic attack from biological macromolecules. This can lead to the formation of covalent adducts with proteins (e.g., via cysteine residues) and DNA. Some studies on 1,4-dihydropyridine derivatives have explored their DNA binding properties and their capacity to protect DNA from oxidative damage.

Furthermore, the antifungal efficacy of a related class of compounds, naphthoquinones, is attributed in part to their ability to interact with critical cellular components like enzymes and fungal DNA. mdpi.com It is hypothesized that this compound could potentially interact with macromolecules through similar redox-dependent mechanisms, although this remains to be experimentally verified.

Strategic Considerations for Drug Discovery and Therapeutic Agent Development

The structural features of this compound make it a compound of interest for drug discovery. The hydroquinone core is a known pharmacophore with antioxidant and potential antimicrobial properties. The addition of fluorine atoms can enhance a drug's metabolic stability and its ability to cross biological membranes, which are desirable pharmacokinetic properties.

Fluorinated aromatic compounds are essential building blocks in the synthesis of pharmaceuticals and agrochemicals. researchgate.net For example, 2,5-diformylbenzene-1,4-diol, a related derivative, serves as a versatile starting material for creating more complex, redox-active ligands. researchgate.net Similarly, this compound could serve as a key intermediate or a foundational scaffold for developing new therapeutic agents. Its potential antioxidant and antimicrobial activities, modulated by the fluorine substituents, suggest possible applications in developing drugs for conditions involving oxidative stress or microbial infections. The development of new antifungal drugs is particularly critical due to the rise of multi-drug resistant fungal infections. mdpi.com

Potential Applications in Bioremediation and Microbial Degradation Studies

The bioremediation of fluorinated organic compounds is a significant environmental challenge due to the strength and stability of the carbon-fluorine (C-F) bond. nih.gov Research on the microbial degradation of halogenated aromatic compounds provides insight into the potential fate of this compound in the environment.

Studies have shown that many halogenated organic compounds are challenging to degrade, with some fluorophenols being particularly recalcitrant under anaerobic conditions. nih.gov However, microbial degradation is a primary mechanism for the removal of many organic pollutants. nih.gov For instance, various bacterial and fungal strains have been identified that can degrade the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), which also contains a halogenated benzene ring. nih.govnih.gov The degradation pathways often involve enzymes such as dioxygenases that can hydroxylate the aromatic ring, leading to ring cleavage and eventual mineralization. nih.gov

The degradation of hydroquinone by microorganisms is also a known process. researchgate.netresearchgate.net Therefore, it is plausible that microorganisms exist or could be engineered that are capable of degrading this compound. Such microbes would likely need specialized enzymatic machinery to cleave the stable C-F bonds or to metabolize the molecule through pathways that circumvent direct defluorination initially. The study of its microbial degradation is essential for assessing its environmental persistence and for developing potential bioremediation strategies.

Environmental Fate and Ecotoxicological Research of 2,5 Difluorobenzene 1,4 Diol

Studies on Environmental Degradation Pathways

The degradation of 2,5-Difluorobenzene-1,4-diol in the environment is anticipated to proceed through microbial, photolytic, and hydrolytic pathways. The robust nature of the carbon-fluorine bond suggests that the molecule may exhibit greater persistence than its non-fluorinated counterpart, hydroquinone (B1673460). researchgate.netnih.gov

Direct studies on the microbial degradation of this compound are scarce. Nevertheless, research on related compounds indicates that microbial breakdown is a plausible degradation route. The hydroquinone structure is susceptible to microbial action, while the fluorine substituents may hinder or alter the metabolic pathways. nih.govulisboa.pt

Bacteria capable of degrading halogenated aromatic compounds are widespread in the environment. nih.gov The initial step in the aerobic degradation of similar fluorinated phenols often involves hydroxylation to form fluorocatechols, which are then subject to ring cleavage by dioxygenase enzymes. asm.orgresearchgate.net For instance, Arthrobacter strain IF1 has been shown to mineralize 4-fluorophenol (B42351) as its sole carbon source, achieving stoichiometric release of fluoride (B91410) ions, which indicates complete defluorination. researchgate.net Similarly, the degradation of chlorophenols often proceeds through the formation of chlorocatechols or hydroquinones. nih.govresearchgate.net Given that this compound is already a hydroquinone, microorganisms may be able to directly initiate ring cleavage, although the fluorine atoms could influence the efficacy of the enzymatic reactions. The degradation of hydroquinone itself is carried out by a diverse range of bacteria and fungi under both aerobic and anaerobic conditions. nih.govnih.gov

| Compound | Microorganism/System | Key Findings | Reference |

|---|---|---|---|

| 4-Fluorophenol | Arthrobacter sp. strain IF1 | Utilized as the sole source of carbon and energy, leading to stoichiometric release of fluoride. | researchgate.net |

| Monofluorophenols | Rhodococcus opacus 1cp | Transformation is initiated by ortho-hydroxylation to form fluorocatechols, followed by further conversion to fluoromuconates. | researchgate.net |

| 4-Chlorophenol | Ralstonia pickettii, Rhodococcus opacus | Degradation occurs via either a chlorocatechol pathway or a hydroquinone pathway, followed by ring cleavage. | nih.gov |

| Hydroquinone | Diverse bacteria and fungi (e.g., Sphingomonas, Pseudarthrobacter) | Serves as a key intermediate in the degradation of other pollutants and can be efficiently degraded by specialized microorganisms. | nih.govnih.gov |

| 2,2-Difluoro-1,3-Benzodioxole | Pseudomonas putida F1 | Degradation and defluorination are initiated by toluene (B28343) dioxygenase, demonstrating a microbial pathway for breaking C-F bonds on a ring structure. | nih.gov |